![molecular formula C16H14N2O B10842898 3-Benzyl-7-methyl-[1,8]naphthyridin-4-ol](/img/structure/B10842898.png)
3-Benzyl-7-methyl-[1,8]naphthyridin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-7-methyl-[1,8]naphthyridin-4-ol is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 3-Benzyl-7-methyl-[1,8]naphthyridin-4-ol, can be achieved through various methods:
Multicomponent Reactions (MCR): This involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like tetrabromobenzene-1,3-disulfonamide.
Friedländer Approach: This method uses green strategies and involves the cyclization of 2-aminopyridine derivatives with carbonyl compounds.
Metal-Catalyzed Synthesis: Utilizing catalysts such as iridium in water under air atmosphere to couple (2-aminopyridin-3-yl)methanol with secondary alcohols.
Industrial Production Methods
Industrial production methods for 1,8-naphthyridines often involve scalable multicomponent reactions and metal-catalyzed processes due to their efficiency and high yields.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-7-methyl-[1,8]naphthyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives with bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of naphthyridine-4-one derivatives.
Reduction: Formation of dihydro-naphthyridine derivatives.
Substitution: Formation of various substituted naphthyridines depending on the nucleophile used.
Scientific Research Applications
3-Benzyl-7-methyl-[1,8]naphthyridin-4-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential anticancer, antibacterial, and antiviral properties.
Materials Science: Used as ligands in coordination chemistry and components in light-emitting diodes and dye-sensitized solar cells.
Biological Research: Investigated for its role as a DNA intercalator, affecting DNA replication and transcription.
Mechanism of Action
The mechanism of action of 3-Benzyl-7-methyl-[1,8]naphthyridin-4-ol involves:
Comparison with Similar Compounds
Similar Compounds
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core.
Nalidixic Acid: A synthetic 1,8-naphthyridine antimicrobial agent.
Uniqueness
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-benzyl-7-methyl-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-11-7-8-14-15(19)13(10-17-16(14)18-11)9-12-5-3-2-4-6-12/h2-8,10H,9H2,1H3,(H,17,18,19) |
InChI Key |
QRUPNIJLOWMQBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


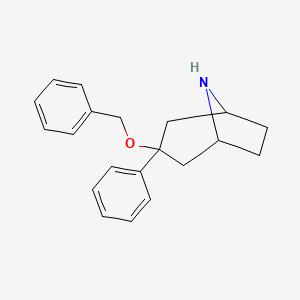
![3-[5-(Benzylmethylamino)pentyloxy]xanthen-9-one](/img/structure/B10842819.png)


![3-{4-[(Aminosulfonyl)oxy]benzoyl}phenyl sulfamate](/img/structure/B10842856.png)
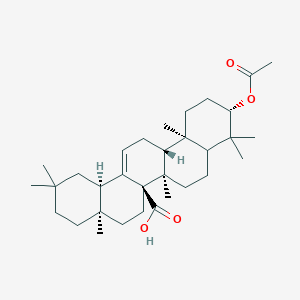
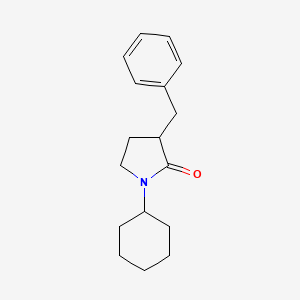
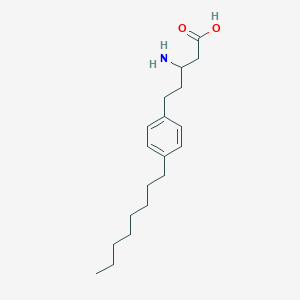
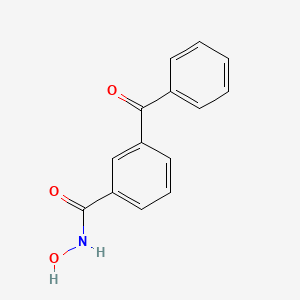
![3-benzyl-5-fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B10842878.png)
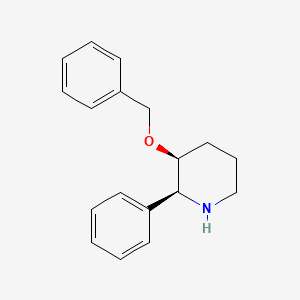
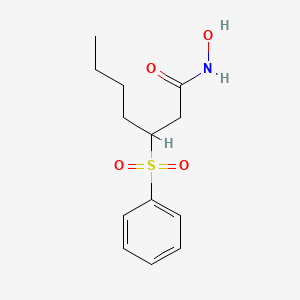
![3-benzyl-6-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B10842906.png)

